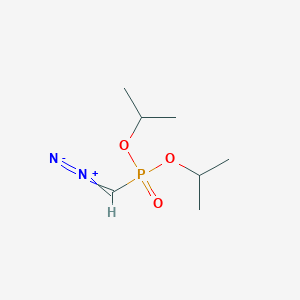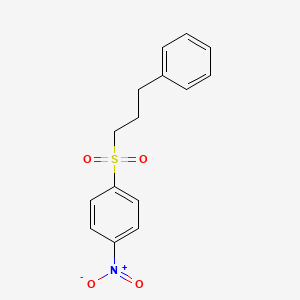
1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group (-NO2) and a sulfonyl group (-SO2-) attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of benzene derivatives followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid as reagents .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group (-SH) under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Major Products Formed:
Oxidation: 1-Amino-4-(3-phenylpropane-1-sulfonyl)benzene.
Reduction: 1-Nitro-4-(3-phenylpropane-1-thiol)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity .
Comparison with Similar Compounds
- 1-Nitro-4-(3-phenylpropoxy)benzene
- 1-Nitro-3-(4-nitrophenoxy)benzene
- 1-Nitro-3-(4-nitrophenyl)sulfanylbenzene
Uniqueness: 1-Nitro-4-(3-phenylpropane-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61794-99-8 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-nitro-4-(3-phenylpropylsulfonyl)benzene |
InChI |
InChI=1S/C15H15NO4S/c17-16(18)14-8-10-15(11-9-14)21(19,20)12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
InChI Key |
RYOLANNGAKVDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine](/img/structure/B14543048.png)

![2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14543064.png)
![4,4'-Dichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B14543068.png)
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
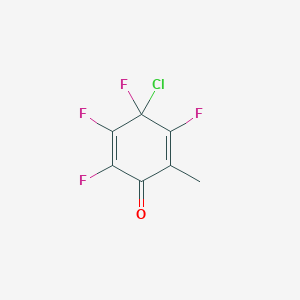
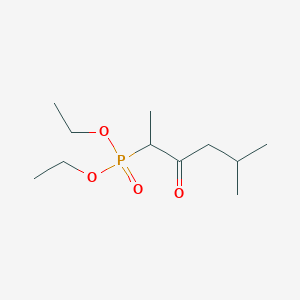
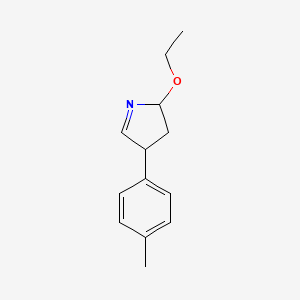
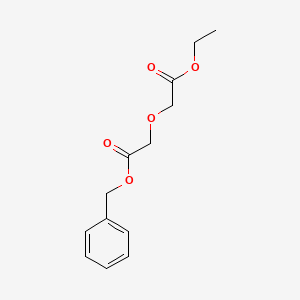
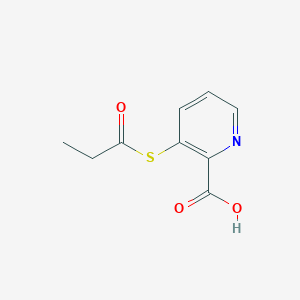
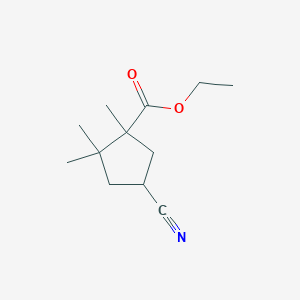
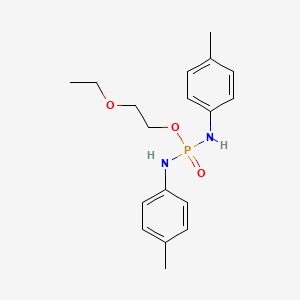
![1-{[(2S)-1-Butoxy-4-carboxylato-1-oxobutan-2-yl]carbamoyl}-2,3,4,5,6-pentafluorobenzene](/img/structure/B14543117.png)
